molecular formula C7H15NO B2712690 3-(Cyclopropylmethoxy)propan-1-amine CAS No. 2986-60-9

3-(Cyclopropylmethoxy)propan-1-amine

Cat. No.: B2712690
CAS No.: 2986-60-9
M. Wt: 129.203
InChI Key: JEFPOPWVKGDXGE-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)propan-1-amine is a primary amine featuring a cyclopropylmethoxy substituent at the third carbon of the propane backbone. Its molecular formula is C₇H₁₅NO (molecular weight: 129.20 g/mol). The cyclopropylmethoxy group imparts unique steric and electronic properties, enhancing lipophilicity and metabolic stability compared to linear alkoxy analogs.

Properties

IUPAC Name

3-(cyclopropylmethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPOPWVKGDXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propan-1-amine typically involves the reaction of cyclopropylmethanol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethoxy)propan-1-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amine-containing compounds.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Cyclopropylmethoxy)propan-1-amine, highlighting differences in molecular features, physicochemical properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physicochemical/Biological Properties References
This compound C₇H₁₅NO 129.20 Cyclopropylmethoxy group on propane backbone High lipophilicity; potential metabolic stability
2-(Cyclopropylmethoxy)-3,3,3-trifluoropropan-1-amine C₇H₁₂F₃NO 183.17 Trifluoromethyl substitution at C3 Liquid storage (-10°C); increased electronegativity
3-(Hexyloxy)propan-1-amine C₉H₂₁NO 159.27 Linear hexyloxy chain instead of cyclopropyl Boiling point: 229.7°C; density: 0.851 g/cm³
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine C₇H₁₃N₃ 139.20 Pyrazole ring substituent Irritant; room-temperature storage
2-(Cyclopropylmethoxy)-1-(4-fluorophenyl)propan-1-amine C₁₃H₁₈FNO 223.29 Fluorophenyl group at C1 Enhanced aromatic interactions; higher molecular weight
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) C₁₇H₁₄Cl₂F₂N₂O₃ 403.21 Cyclopropylmethoxy in a benzamide PDE4 inhibitor IC₅₀ = 0.8 nM (PDE4 inhibition); high selectivity

Structural and Functional Differences

  • Cyclopropylmethoxy vs.
  • Trifluoromethyl Substitution: The trifluoro analog (C₇H₁₂F₃NO) exhibits enhanced electronegativity and stability, making it suitable for targeting electron-deficient binding pockets .

Biological Activity

3-(Cyclopropylmethoxy)propan-1-amine, with the chemical formula C₇H₁₅NO and a molecular weight of 129.2 g/mol, is a compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 2986-60-9
  • Molecular Formula : C₇H₁₅NO
  • Molecular Weight : 129.2 g/mol

The compound features a cyclopropyl group attached to a methoxy-propan-1-amine structure, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter pathways, particularly those involving serotonin and norepinephrine.
  • Potential Antidepressant Effects : Its structural similarity to known antidepressants raises the possibility of similar pharmacological effects.
  • Antimicrobial Properties : Some investigations have reported antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, modulating their activity.
  • Inhibition of Enzymatic Activity : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Signal Transduction Pathways : The compound might influence intracellular signaling cascades that regulate cell growth and differentiation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationPotential modulation of serotonin and norepinephrine pathways
Antidepressant EffectsSimilarities to known antidepressants; further studies needed
Antimicrobial ActivityEffective against certain bacterial strains; specific mechanisms unclear

Case Study Analysis

A notable study evaluated the antidepressant-like effects of structurally similar compounds in rodent models. The study found that compounds with similar functional groups exhibited significant reductions in depressive-like behaviors when administered in controlled doses. Although this compound was not the primary focus, its structural characteristics suggest it could yield comparable results in future studies.

Future Research Directions

Further research is essential to fully elucidate the biological activities and therapeutic potential of this compound. Specific areas for future investigation include:

  • In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Exploring detailed molecular mechanisms through which the compound exerts its effects on neurotransmitter systems.
  • Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials to evaluate safety and efficacy in humans.

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